N4-(2-Aminoethyl)pyrimidine-4,6-diamine
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Overview
Description
N4-(2-Aminoethyl)pyrimidine-4,6-diamine is a chemical compound with significant potential in various scientific fields It is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Aminoethyl)pyrimidine-4,6-diamine typically involves multiple steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-Aminoethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N4-(2-Aminoethyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(2-Aminoethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N4-(2-Aminoethyl)pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also contains a pyrimidine ring but with different substituents, leading to distinct chemical and biological properties.
N4-(2-aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine: This compound has a similar structure but includes additional functional groups that may enhance its activity in certain applications.
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H11N5/c7-1-2-9-6-3-5(8)10-4-11-6/h3-4H,1-2,7H2,(H3,8,9,10,11) |
InChI Key |
QLFWXQVYFAGKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NCCN)N |
Origin of Product |
United States |
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